![molecular formula C9H5BrF6O B3254543 2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol CAS No. 2402-72-4](/img/structure/B3254543.png)
2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bromophenyl and hexafluoropropanol functional groups. Techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy could be used to analyze the structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the bromine atom and the hydroxyl group. The bromine atom could potentially undergo nucleophilic substitution reactions, while the hydroxyl group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to compounds without halogens. The hydroxyl group could enable the compound to form hydrogen bonds, influencing properties such as solubility .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
The incorporation of the piperazine moiety in biologically active compounds can be achieved through a Mannich reaction. Piperazine is a common structural motif found in various agrochemicals and pharmaceuticals. It positively modulates the pharmacokinetic properties of drug substances. Researchers have explored piperazine-containing compounds for a wide range of disease states, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs. Additionally, the piperazine ring is a component in potential treatments for Parkinson’s and Alzheimer’s diseases .
Antibacterial Agents
The novel compound’s antibacterial activity warrants attention. Researchers have synthesized derivatives of 1,2,4-triazole with a piperazine moiety, some of which exhibited good antibacterial properties. Investigating the antibacterial potential of this compound could lead to new therapeutic agents .
Chemical Catalysis and Cross-Coupling Reactions
The bromine-substituted phenyl group in this compound may play a role in catalytic processes. For instance, related compounds have been used in nickel-catalyzed cross-coupling aminations. Exploring its reactivity in various catalytic reactions could yield valuable insights .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various targets, such as enzymes or receptors, leading to a change in their function .
Mode of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions, a type of carbon–carbon bond-forming reaction . In these reactions, the compound may interact with a metal catalyst, such as palladium, leading to the formation of new bonds .
Biochemical Pathways
Similar compounds have been known to participate in various biochemical reactions, including carbon–carbon bond-forming reactions .
Result of Action
Similar compounds have been known to cause changes at the molecular level, such as the formation of new bonds, which can lead to various cellular effects .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially affect the action of similar compounds .
Safety and Hazards
As with any chemical compound, handling “2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is volatile, inhalation could be a risk. If the compound is reactive, it could pose a risk of chemical burns .
Future Directions
properties
IUPAC Name |
2-(4-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF6O/c10-6-3-1-5(2-4-6)7(17,8(11,12)13)9(14,15)16/h1-4,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQQUQLCNCIJTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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